2-(2-Methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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Overview
Description
5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two isoindole units, each substituted with a 2-methylphenyl group. Its molecular formula is C33H24N2O5, and it has a molecular weight of 528.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of phthalic anhydride with 2-methylphenylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imide, which then undergoes cyclization to form the final isoindole structure. The reaction conditions often include:
Temperature: Typically around 150-200°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Common solvents include toluene or xylene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the carbonyl group or other reactive sites within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the isoindole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery, particularly in the areas of cancer and neurodegenerative diseases.
Industry
In industry, 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] can be used in the production of high-performance polymers and resins. Its thermal and chemical stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecule and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-carbonylbis[2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,6-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione]
Uniqueness
Compared to these similar compounds, 5,5’-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its specific substitution pattern on the aromatic rings. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable for certain applications.
Properties
Molecular Formula |
C31H20N2O5 |
---|---|
Molecular Weight |
500.5g/mol |
IUPAC Name |
2-(2-methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O5/c1-17-7-3-5-9-25(17)32-28(35)21-13-11-19(15-23(21)30(32)37)27(34)20-12-14-22-24(16-20)31(38)33(29(22)36)26-10-6-4-8-18(26)2/h3-16H,1-2H3 |
InChI Key |
MRBKJQSAGGOQQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C |
Origin of Product |
United States |
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